2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to a cyclohexadienone ring. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one typically involves the fluorination of cyclohexadienone derivatives. One common method includes the use of bromopentafluorobenzene and n-butyllithium to prepare lithium pentafluorobenzene in situ. due to the instability and explosive nature of LiC6F5, a safer alternative involves the use of a Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar fluorination techniques under controlled conditions to ensure safety and yield optimization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized cyclohexadienone derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluoroanisole: Another fluorinated compound with similar properties but different applications.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A brominated analog with distinct reactivity and uses.
Uniqueness
2,3,4,4,6-Pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
60890-52-0 |
---|---|
Molekularformel |
C6HF5O |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
2,3,4,4,6-pentafluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6HF5O/c7-2-1-6(10,11)5(9)3(8)4(2)12/h1H |
InChI-Schlüssel |
GCUZGLMGGUIVEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=C(C1(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.